molecular formula C4H12O4Si4 B14347485 CID 6337435

CID 6337435

Cat. No.: B14347485
M. Wt: 236.48 g/mol
InChI Key: FYIBMDIYAXFPHE-UHFFFAOYSA-N
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Description

CID 6337435 is a chemical compound referenced in studies involving essential oil analysis and structural characterization. As shown in , it is a component of CIEO (an essential oil), isolated via vacuum distillation and analyzed using GC-MS. The compound’s content varies across distillation fractions, indicating volatility-dependent separation (Figure 1C).

Properties

Molecular Formula

C4H12O4Si4

Molecular Weight

236.48 g/mol

InChI

InChI=1S/C4H12O4Si4/c1-11(2)6-9-5-10-7-12(3,4)8-11/h1-4H3

InChI Key

FYIBMDIYAXFPHE-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si]O[Si]O[Si](O1)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclotetrasiloxane, tetramethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane and various unsaturated substrates such as allyltrimethoxysilane. This reaction is typically catalyzed by Karstedt’s catalyst, a platinum-based catalyst, and carried out under controlled conditions to achieve high yields .

In industrial production, cyclotetrasiloxane, tetramethyl- is often produced through the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic siloxanes from the polymer mixture . This method allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Cyclotetrasiloxane, tetramethyl- undergoes various chemical reactions, including:

The major products formed from these reactions include various organosilicon compounds, silanols, and siloxane polymers, which have diverse applications in different industries.

Scientific Research Applications

Cyclotetrasiloxane, tetramethyl- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, tetramethyl- involves its ability to form stable bonds with various substrates through hydrosilylation and other chemical reactions. The compound’s silicon-hydrogen bonds react with unsaturated organic compounds, leading to the formation of organosilicon compounds with enhanced properties. These reactions are typically catalyzed by platinum-based catalysts, which facilitate the addition of silicon-hydrogen bonds to the target molecules .

Comparison with Similar Compounds

Key Comparisons:

Structural Similarities :

  • This compound shares chromatographic traits (e.g., volatility) with benzothiophene derivatives (CID 737737), which are aromatic systems often used in drug synthesis . Unlike oscillatoxin D (CID 101283546), a macrocyclic toxin, this compound lacks explicit cyclic ether or polyketide motifs, suggesting divergent biosynthesis pathways .

Functional Overlaps :

  • While CID 10491405 (a trifluoromethyl-oxadiazole derivative) exhibits CYP1A2 inhibition and solubility in polar solvents, this compound’s bioactivity remains uncharacterized. However, both compounds are analyzed via advanced techniques: this compound via GC-MS , and CID 10491405 via LC-MS/MS and NMR .

Analytical Methods :

  • This compound’s quantification in CIEO fractions aligns with methods in , which emphasizes precision in compound isolation and quantification (Supplementary Tables 1–8). Similarly, highlights docking studies for bioactive compounds, a methodology applicable to this compound if its molecular targets are identified .

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